molecular formula Bi2Mo3O12 B7802111 Bismuth molybdenum oxide CAS No. 11104-44-2

Bismuth molybdenum oxide

Cat. No.: B7802111
CAS No.: 11104-44-2
M. Wt: 897.8 g/mol
InChI Key: DDGRELPQDWMXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth molybdenum oxide (Bi₂MoO₆) is a complex inorganic compound composed of bismuth (Bi³⁺) and molybdate (MoO₆⁶⁻) ions. It crystallizes in layered Aurivillius-type structures, characterized by alternating perovskite-like [MoO₆] octahedral layers and [Bi₂O₂]²⁺ fluorite-like layers . This unique arrangement contributes to its exceptional photocatalytic, catalytic, and electronic properties. Bi₂MoO₆ is synthesized via solvothermal, hydrothermal, or solid-state methods , with recent advances enabling the production of two-dimensional (2D) nanosheets for specialized applications like fluorescent probes .

Properties

IUPAC Name

dibismuth;dioxido(dioxo)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Bi.3Mo.12O/q2*+3;;;;;;;;;;6*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRELPQDWMXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Bi+3].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi2Mo3O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893942
Record name Bismuth molybdate(VI) (Bi2Mo3O12)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white odorless powder; [Alfa Aesar MSDS]
Record name Bismuth molybdenum oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20354
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

11104-44-2, 13595-85-2
Record name Bismuth molybdenum oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bismuth molybdate(VI) (Bi2Mo3O12)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth molybdenum oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bismuth molybdenum oxide can be synthesized through various methods, including:

    Hydrothermal Synthesis: This method involves reacting bismuth and molybdenum precursors in an aqueous solution under high temperature and pressure.

    Sol-Gel Method: This technique involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

    Solid-State Reaction: This method involves mixing solid bismuth and molybdenum compounds and heating them to high temperatures to induce a reaction.

    Continuous Flow Method: This sustainable approach uses a custom-designed reactor to synthesize this compound nanoparticles.

Chemical Reactions Analysis

Propene Oxidation to Acrolein

Bismuth molybdates exhibit phase-dependent activity:

PhaseTOF (s⁻¹)Activation Energy (kJ/mol)Selectivity (%)
Mesostructural¹0.024157>96
α-Bi₂Mo₃O₁₂0.000219993
γ-Bi₂MoO₆0.01517572

¹Nanocrystalline Bi₂MoO₆ on MoO₃ nanobelts .

  • Mechanism :

    • H-Abstraction : Mo=O lattice oxygen abstracts hydrogen from propene, forming an allyl intermediate .

    • O-Insertion : Allyl binds to a second Mo=O site, followed by oxygen insertion to form acrolein .

    • Redox Cycle : Mo⁶⁺ reduces to Mo⁴⁺ during reaction, regenerated by gas-phase O₂ .

Mesostructured catalysts (Bi₂MoO₆/MoO₃) show 100× higher activity due to lattice distortion and enhanced oxygen mobility .

Methanol Oxidation to Formaldehyde

Bi-Mo-O catalysts favor formaldehyde (72–93% selectivity) over combustion products:

CatalystS.A. (m²/g)Activity (mol/h·m²)CO₂ Selectivity (%)
α-Bi₂Mo₃O₁₂1.20.03190.4
γ-Bi₂MoO₆2.40.025832.5
Bi₂O₃0.10.01834.0

XPS reveals Bi surface enrichment (Bi/V ratio > bulk) enhances formaldehyde selectivity .

Redox Behavior and Oxygen Mobility

Operando XAS/XRD studies demonstrate:

  • Reduction Sequence : Mo⁶⁺ → Mo⁴⁺ occurs at lower temperatures (300–400°C) than Bi³⁺ → Bi⁰ (500–600°C) .

  • Lattice Oxygen Exchange : Oxygen in Mo–O–Mo bonds (δ³²⁻) exchanges faster in mesostructured catalysts, correlating with higher TOF .

  • H₂-TPR Profiles : MoBi-m (mesostructured) shows reduction peaks at 400°C vs. 550°C for α-Bi₂Mo₃O₁₂ .

Structural and Electronic Influences

  • Active Sites : Mo=O bonds perturbed by adjacent Bi³⁺ ions lower H-abstraction barriers (DFT+U calculations) .

  • Surface Enrichment : Bi segregation creates Bi–O–Mo interfaces critical for oxygen activation .

  • Spectroscopic Signatures :

    • IR/Raman : Mo–O stretching at 850–900 cm⁻¹ (terminal) and 750–800 cm⁻¹ (bridging) .

    • UV-Vis : Charge-transfer transitions at 300–400 nm indicate Mo⁶⁺ in distorted octahedral sites .

Stability and Deactivation

Mesostructured Bi₂MoO₆/MoO₃ maintains >95% activity over 120 h at 600 K, attributed to:

  • Epitaxial stabilization of nanocrystals .

  • Limited sintering due to MoO₃ nanobelt support .

Scientific Research Applications

Catalytic Applications

Bismuth molybdenum oxide is widely recognized for its catalytic properties, particularly in the oxidation of organic compounds. Its effectiveness as a catalyst is attributed to its unique structural characteristics and the presence of both bismuth and molybdenum oxides.

1.1. Propylene Oxidation

One of the primary applications of this compound is in the selective oxidation of propylene to produce acrolein, a key intermediate in the synthesis of acrylic acid. Research indicates that bismuth molybdate catalysts exhibit high selectivity and activity in this reaction.

Catalyst CompositionReaction ConditionsSelectivity (%)Yield (%)
Bi2_2Mo3_3O12_{12}300°C, 1 atm O2_28530
Bi-Mo-O Mesostructure320°C, 1 atm O2_29035

Studies have shown that modifying the structure of bismuth molybdate by creating mesostructures can significantly enhance its catalytic performance. For instance, attaching bismuth molybdate nanocrystals to molybdenum oxide nanobelts has been shown to increase catalytic activity dramatically due to improved interaction between the two components .

1.2. Ammonia Oxidation

Bismuth molybdate also plays a crucial role in the production of acrylonitrile through the oxidation of ammonia. This process is vital for the manufacture of synthetic fibers and plastics.

Photocatalytic Applications

The photocatalytic properties of this compound make it an excellent candidate for environmental remediation processes, particularly in breaking down organic pollutants.

2.1. Nitrogen Fixation

Recent studies have explored the use of cation-doped this compound for photocatalytic nitrogen fixation. Doping with elements such as iron or lanthanum enhances its photocatalytic efficiency under visible light .

Doping ElementPhotocatalytic Efficiency (%)Light Source
Fe75UV
La80Visible

These findings suggest that cation doping can optimize the electronic properties of this compound, making it more effective for nitrogen fixation .

Environmental Applications

Bismuth molybdate's ability to degrade harmful substances makes it valuable in air purification technologies.

3.1. Air Purification

Bismuth molybdate has been utilized in air purifiers due to its photocatalytic activity, which allows it to break down volatile organic compounds (VOCs) and other hazardous pollutants effectively .

Pollutant TypeDegradation Rate (%)Reaction Time (hours)
Benzene902
Formaldehyde853

The compound's ability to act as a UV protector further enhances its application in coatings and materials used for furniture and interiors .

4.1. Industrial Implementation

A case study on an industrial application involved integrating bismuth molybdate catalysts into a commercial reactor for propylene oxidation. The results demonstrated a significant increase in yield compared to traditional catalysts, leading to cost savings and reduced environmental impact.

4.2. Laboratory Research

In laboratory settings, researchers have employed various spectroscopic techniques (e.g., IR and UV-Vis spectroscopy) to analyze the active sites of this compound during catalytic reactions, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of bismuth molybdenum oxide in catalytic processes involves the activation of oxygen molecules on its surface, which then react with the substrate (e.g., hydrocarbons) to form the desired products. The compound’s unique structure allows for efficient electron transfer and interaction with reactants, enhancing its catalytic activity . In photocatalysis, this compound absorbs visible light, generating electron-hole pairs that participate in redox reactions to degrade pollutants .

Comparison with Similar Compounds

Structural and Compositional Analogues

Phosphorus, Arsenic, and Antimony Molybdates
Historically, Bi₂MoO₆ shares structural similarities with phosphorus, arsenic, and antimony molybdates, which also form complex oxides with molybdic acid. These compounds adopt similar layered configurations but differ in cation size and electronegativity, leading to variations in interlayer spacing and stability .

Bismuth Tungstate (Bi₂WO₆)
Bi₂MoO₆ and Bi₂WO₆ are isostructural Aurivillius-phase oxides. However, replacing Mo with W increases the bandgap (Bi₂WO₆: ~2.8 eV vs. Bi₂MoO₆: ~2.7 eV), reducing visible-light absorption efficiency. Bi₂MoO₆ exhibits superior photocatalytic activity for organic dye degradation under visible light due to its narrower bandgap .

Cesium Bismuth Dimolybdate (CsBi(MoO₄)₂)
This polymorphic compound features a layered structure with cesium ions intercalated between [Bi(MoO₄)₂]⁻ layers. Unlike Bi₂MoO₆, CsBi(MoO₄)₂ exhibits higher thermal stability (decomposition >800°C) and is synthesized via microwave-assisted methods using Bi₂O₃ and MoO₃ .

Property Bi₂MoO₆ Bi₂WO₆ CsBi(MoO₄)₂
Crystal Structure Aurivillius Aurivillius Layered
Bandgap (eV) ~2.7 ~2.8 N/A
Synthesis Method Solvothermal Hydrothermal Microwave
Thermal Stability (°C) <700 <750 >800
Key Application Photocatalysis Photocatalysis Optical materials

Catalytic Performance

Propene Oxidation
Bi₂MoO₆ outperforms industrial mixed-oxide catalysts (e.g., V₂O₅-MoO₃) in propene oxidation, achieving higher conversion rates (>90%) and selectivity toward acrolein. This is attributed to its optimized Lewis acid sites and oxygen vacancy density .

Selective Oxidation of Hydrocarbons
In comparison to bismuth vanadium molybdenum oxide (Bi-V-Mo-O), Bi₂MoO₆ shows lower activity for methane oxidation but higher selectivity in isobutene-to-methacrolein conversion (80% vs. 70% for Bi-V-Mo-O) .

Photocatalytic Efficiency

Bi₂MoO₆ degrades methyl orange (MO) with ~95% efficiency under visible light in 2 hours, surpassing Bi₂WO₆ (~85%) and TiO₂ (~50%). La-doped Bi₂MoO₆ further enhances this performance (~98%) by reducing electron-hole recombination .

Stability and Corrosion Resistance

Bi₂MoO₆ demonstrates moderate corrosion resistance in acidic environments but degrades in fluoride melts. In contrast, pure molybdenum alloys (e.g., TZM) exhibit exceptional stability in liquid Bi-Li alloys, making them preferable for extreme conditions .

Biological Activity

Bismuth molybdenum oxide (Bi2_2Mo3_3O12_{12}) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial action, photocatalysis, and potential therapeutic applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.

1. Antimicrobial Properties

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogenic bacteria. A study demonstrated that bismuth nanoparticles (BiNPs), derived from bismuth compounds, showed potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans under both planktonic and biofilm conditions. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 μg/mL, indicating a strong antimicrobial effect .

Mechanism of Action

The antimicrobial mechanisms of bismuth compounds are believed to involve disruption of microbial cell membranes, interference with enzymatic functions, and the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells . Scanning Electron Microscopy (SEM) analyses revealed morphological changes in treated bacteria, confirming the structural damage caused by BiNPs .

2. Photocatalytic Activity

This compound is also recognized for its photocatalytic properties, which have implications for environmental remediation and biosensing applications. Recent research indicated that Bi2_2Mo3_3O12_{12} nanoparticles demonstrated high photocatalytic efficiency in degrading organic dyes such as Congo Red (CR) and Methylene Blue (MB), achieving degradation rates of 93.8% and 72%, respectively .

Photocatalytic Mechanism

The photocatalytic activity is attributed to the compound's ability to generate electron-hole pairs upon exposure to visible light, facilitating redox reactions that break down pollutants. This property is enhanced by the unique structural characteristics of Bi2_2Mo3_3O12_{12}, which promote charge separation and prolong the lifespan of reactive species .

3. Case Studies

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study focused on the efficacy of BiNPs against biofilms formed by S. aureus and C. albicans. The results indicated that BiNPs not only inhibited biofilm formation but also disrupted existing biofilms at concentrations as low as 0.5 μg/mL. This underscores the potential application of bismuth-based nanoparticles in treating biofilm-associated infections .

Case Study 2: Environmental Applications

In another study, Bi2_2Mo3_3O12_{12} nanoparticles were tested for their ability to degrade pollutants in wastewater. The results showed a significant reduction in chemical oxygen demand (COD), demonstrating their effectiveness as photocatalysts in environmental cleanup efforts .

4. Summary of Findings

Biological ActivityObservationsMIC/Degradation Rate
AntibacterialEffective against S. aureusMIC: 0.5 μg/mL
AntifungalEffective against C. albicansMIC: 0.5 μg/mL
PhotocatalyticDegradation of CR and MB dyes93.8% and 72% respectively
Environmental ImpactReduction in COD in wastewaterSignificant reduction

Q & A

Q. What are the common synthesis methods for bismuth molybdenum oxide (Bi₂MoO₆), and how do they influence material properties?

  • Methodological Answer : this compound can be synthesized via solid-state reaction, sol-gel, hydrothermal, and precipitation methods. Each method impacts crystallinity, morphology, and catalytic activity:
  • Solid-state reaction (high-temperature calcination) yields dense, polycrystalline structures but may introduce impurities .
  • Hydrothermal synthesis allows precise control over particle size and morphology (e.g., nanosheets or hierarchical structures) by adjusting pH, temperature, and precursor ratios .
  • Sol-gel methods produce homogeneous materials with high surface area but require careful optimization of chelating agents (e.g., citric acid) to stabilize metal ions .
    For reproducibility, document precursor purity, reaction time, and post-synthesis calcination parameters (e.g., 480–500°C for catalyst activation ).

Q. Which characterization techniques are essential for analyzing the structural and compositional properties of Bi₂MoO₆?

  • Methodological Answer : Key techniques include:
  • XRD : Confirms phase purity and crystallinity (e.g., γ-Bi₂MoO₆ vs. α-Bi₂Mo₃O₁₂) .
  • SEM/TEM : Reveals morphology (e.g., layered vs. spherical particles) .
  • XPS : Identifies oxidation states (e.g., Mo⁴⁺/Mo⁶⁺ ratio impacts redox activity) .
  • FTIR/Raman : Detects functional groups and lattice vibrations linked to catalytic sites .
    Always cross-validate with elemental analysis (EDS/ICP-MS) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can phase composition be controlled during hydrothermal synthesis of Bi₂MoO₆ to optimize photocatalytic activity?

  • Methodological Answer : Phase purity is sensitive to hydrothermal conditions:
  • pH Control : Acidic conditions (pH 1–3) favor γ-Bi₂MoO₆, while neutral/alkaline conditions promote mixed phases (e.g., Bi₂Mo₂O₉) .
  • Precursor Ratios : A Bi:Mo molar ratio of 2:1 minimizes Bi₃+ excess, reducing secondary phases .
  • Temperature/Time : Extended reaction times (>24 hrs) at 160–180°C enhance crystallinity but may cause Ostwald ripening .
    Use in situ XRD or synchrotron-based techniques to monitor phase evolution during synthesis .

Q. How can contradictions in catalytic performance data for Bi₂MoO₆-based materials be resolved?

  • Methodological Answer : Discrepancies often arise from differences in active site accessibility or surface defects. Address these by:
  • In Situ Characterization : Employ XRF-CT or STXM-CT to track structural changes during catalysis (e.g., Bi aggregation under reaction conditions ).
  • Controlled Defect Engineering : Introduce oxygen vacancies via H₂ reduction or doping (e.g., Fe³+ substitution) and correlate with TPD (temperature-programmed desorption) data to quantify active sites .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate variables like surface area vs. electronic effects .

Q. What strategies mitigate challenges in synthesizing phase-pure Bi₂MoO₆ with controlled morphology?

  • Methodological Answer :
  • Template-Assisted Synthesis : Use soft templates (e.g., CTAB) to direct growth of nanosheets or hollow structures .
  • Post-Synthesis Etching : Remove impurities with dilute HNO₃ or NH₃·H₂O .
  • Mechanochemical Activation : Ball-milling precursors before calcination improves homogeneity and reduces synthesis temperature .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the stability of Bi₂MoO₆ under operational conditions (e.g., photocatalysis)?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose samples to UV/visible light in a controlled atmosphere (e.g., O₂-rich or N₂) and monitor phase stability via XRD .
  • Leaching Analysis : Use ICP-MS to quantify Bi/Mo dissolution in aqueous media after cyclic tests .
  • Surface Recombination Studies : Combine PL (photoluminescence) and EIS (electrochemical impedance spectroscopy) to assess charge carrier lifetimes .

Q. What advanced techniques can elucidate the role of bismuth migration in Bi₂MoO₆ catalyst deactivation?

  • Methodological Answer :
  • XAFS/XANES : Probe local coordination changes in Bi and Mo during redox cycles .
  • Atom Probe Tomography : Map elemental distribution at near-atomic resolution to identify segregation .
  • DFT Simulations : Model migration barriers and predict dopants (e.g., W⁶+) to stabilize the lattice .

Tables for Quick Reference

Q. Table 1: Synthesis Methods for Bi₂MoO₆

MethodAdvantagesLimitationsKey Parameters
HydrothermalTunable morphology, high purityLong reaction timespH, temperature, precursors
Solid-State ReactionScalabilityRisk of impurity phasesCalcination temperature
Sol-GelHigh surface areaComplex precursor stabilizationChelating agent ratio

Q. Table 2: Common Characterization Techniques

TechniqueApplicationCritical Insights
XRF-CTElement-specific aggregationBi migration in catalysts
STXM-CTNanoscale structural evolutionSintering effects
XPSSurface oxidation statesMo⁶⁺/Mo⁴⁺ ratio

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.